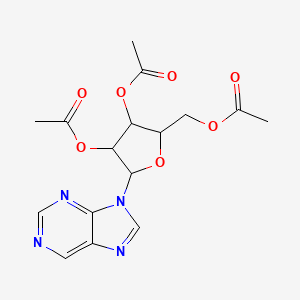

1,1'-二乙基-4,4'-喹喔啉蓝溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives like 1,1'-Diethyl-4,4'-quinocyanine bromide involves several key methodologies, including oxidative cyclization and photocatalytic processes. For instance, the synthesis of related compounds can be achieved through oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce organic salts with bromide counterions under metal-free, mild reaction conditions (Faizi et al., 2018). Additionally, photocatalytic processes have been established for 1,7-enyne bicyclizations with α-bromo diethyl malonate, providing an efficient method for the synthesis of various cyclopenta[c]quinolines (Gao et al., 2016).

Molecular Structure Analysis

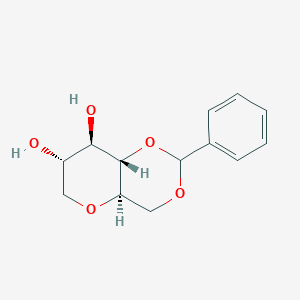

The molecular structure of quinoline derivatives is characterized by nitrogen-embedded heterocyclic compounds. Extensive characterization techniques such as NMR, MS, IR, UV–vis, and X-ray techniques are employed to elucidate the structure, with computational studies complementing the analysis (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including bromination and cyclization processes. For example, bromination of certain quinoline compounds with molecular bromine leads to halocyclization, forming bromomethyl derivatives (Ukrainets et al., 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For instance, detailed analysis of crystallographic structures and physical properties is performed using X-ray diffraction and other techniques (Michelini et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic properties, are analyzed through experimental and computational methods. DFT calculations, for instance, reveal insights into the kinetic stability and reactivity of quinoline derivatives (Faizi et al., 2018).

科学研究应用

喹啉衍生物作为缓蚀剂

喹啉衍生物,包括 1,1'-二乙基-4,4'-喹喔啉蓝溴化物,因其防腐蚀性能而得到广泛研究。这些化合物通过配位键合与金属表面形成高度稳定的螯合络合物,从而对金属腐蚀表现出良好的抑制作用。这一特性使其适用于缓蚀,为延长各个行业中金属部件的寿命提供了一条有希望的途径(Verma、Quraishi 和 Ebenso,2020 年)。

杂环化合物在药物开发中的应用

喹啉及其衍生物等杂环化合物在新治疗剂的开发中发挥着至关重要的作用。它们已被探索用于治疗一系列疾病的潜力,包括癌症、细菌和真菌感染以及 DNA 损伤。喹啉与其他生物活性杂环部分的结合导致杂合分子的合成,这些分子具有显着的治疗潜力和较少的副作用。这强调了喹啉衍生物在药物化学和药物开发中的重要性(Salahuddin 等人,2023 年)。

在材料科学中的应用

喹啉衍生物在材料科学中也至关重要,特别是在有机材料和纳米科学的合成和设计中。它们具有优异的 π-π 堆叠能力的平面芳香结构使其成为各种应用的理想构建模块,包括半导体、传感器、液晶和储能材料。这种多功能性突出了喹啉衍生物,包括 1,1'-二乙基-4,4'-喹喔啉蓝溴化物,在先进材料和器件开发中的潜力(Segura 等人,2015 年)。

属性

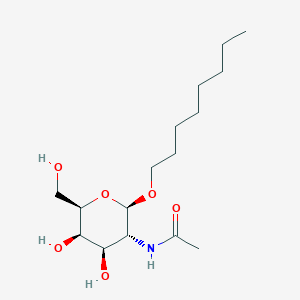

IUPAC Name |

(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYUUHAKZXUIQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Diethyl-4,4'-quinocyanine bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

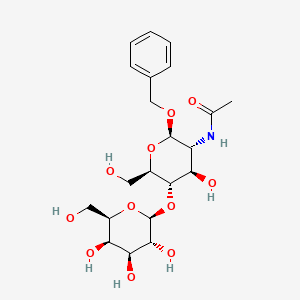

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)